molecular formula C9H13NO2 B2609824 3-Amino-2-phenylpropane-1,2-diol CAS No. 120035-07-6

3-Amino-2-phenylpropane-1,2-diol

Cat. No. B2609824
CAS RN: 120035-07-6
M. Wt: 167.208
InChI Key: XFHSHQBSGFVPFB-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropane-1,2-diol is a compound with the molecular weight of 167.21 . It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .


Synthesis Analysis

The synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD), a similar compound, from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved a stereoselective three-enzyme cascade, coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-phenylpropane-1,2-diol can be represented by the InChI code: 1S/C9H13NO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 .


Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD) from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .


Physical And Chemical Properties Analysis

3-Amino-2-phenylpropane-1,2-diol is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °C and a boiling point of 264-265 °C . The density at 25 °C is 1.175 g/mL . 3-Amino-2-phenylpropane-1,2-diol is soluble in water .

Scientific Research Applications

Polymer Chemistry and Biodegradable Polymers

Starting from commercially available 2-amino-1,3-propane diols, researchers have synthesized a variety of functional cyclic carbonate monomers through a two-step strategy . First, the amino group selectively reacts with electrophiles, resulting in functional diol intermediates. These intermediates are then cyclized intramolecularly to generate functional aliphatic six-membered cyclic carbonate monomers. The unique feature of this approach is its ability to install two different functional groups concurrently. These monomers can be used to produce well-defined homopolymers and copolymers with controlled composition. Additionally, primary amine-containing polymers can be accessed via post-polymerization acidolysis of a t Boc-derived monomer.

Organic Synthesis and Building Blocks

3-Amino-2-phenylpropane-1,2-diol serves as a versatile building block in organic synthesis. Its functional groups enable the creation of diverse molecules, such as heterocycles, ligands, and complex organic structures. Researchers explore its use in the synthesis of novel compounds with specific properties.

Safety and Hazards

3-Amino-2-phenylpropane-1,2-diol causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

3-amino-2-phenylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHSHQBSGFVPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-phenylpropane-1,2-diol

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